molecular formula C21H31ClN2O2 B13759167 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride CAS No. 114946-90-6

4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride

Cat. No.: B13759167
CAS No.: 114946-90-6
M. Wt: 378.9 g/mol
InChI Key: RHPGSBSEXBKSAZ-UHFFFAOYSA-N
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Description

4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various scientific fields. It is an intermediate in dye manufacture and works as a reagent for the determination of lead . This compound is also suitable for the qualitative assay of cyanogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a promoter in tumorigenesis by interacting with cellular pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its specific applications in the qualitative assay of cyanogens and its role in visualizing hydrogen cyanide release. Its ability to act as a promoter in tumorigenesis studies also sets it apart from similar compounds .

Properties

CAS No.

114946-90-6

Molecular Formula

C21H31ClN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-dimethylazanium;chloride

InChI

InChI=1S/C21H30N2O2.ClH/c1-22(2)18-8-12-20(13-9-18)24-16-6-5-7-17-25-21-14-10-19(11-15-21)23(3)4;/h8-15H,5-7,16-17H2,1-4H3;1H

InChI Key

RHPGSBSEXBKSAZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-]

Origin of Product

United States

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